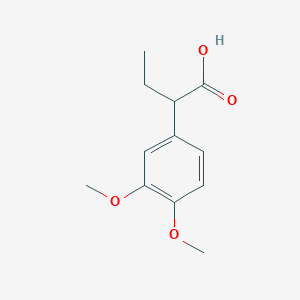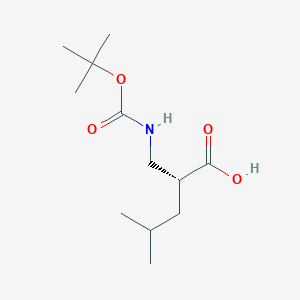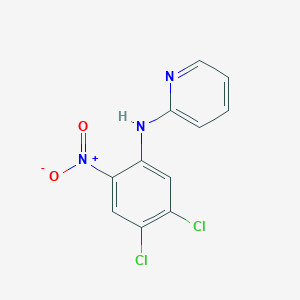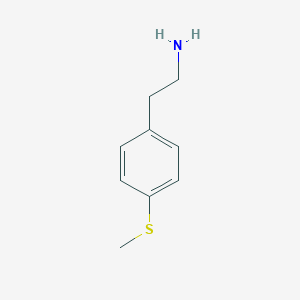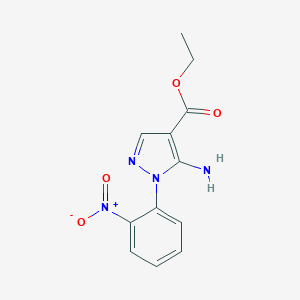![molecular formula C17H21BO2 B177416 (4'-ペンチル-[1,1'-ビフェニル]-4-イル)ボロン酸 CAS No. 121554-18-5](/img/structure/B177416.png)
(4'-ペンチル-[1,1'-ビフェニル]-4-イル)ボロン酸
概要
説明
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” can be achieved through the Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is represented by the Inchi Code: 1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 . The molecular weight is 268.16 .
Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a key reaction involving “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
ダイナミッククリックケミストリーと可逆的コンジュゲーション
ボロン酸は、さまざまな用途において可逆反応に焦点を当てた分野であるダイナミッククリックケミストリーの中心的な役割を担っています。中でも、BAを介したシスジオールコンジュゲーションは際立っています。研究者は、シスジオール(糖など)とのボロネートエステルの可逆的形成を伴うこの反応を広く研究してきました。ボロン酸の特性と生体適合性に関する理解は、新しい化学反応を生み出しました。これらの可逆的なクリック反応は、以下のような用途に用いられています。
蛍光センサー
ボロン酸は、ジオールとの独特の結合特性を示すため、センシング用途に優れた候補となっています。例えば、
- 蛍光センサー: 研究者は、ボロン酸をピレンなどの分子と組み合わせることで、蛍光センサーを開発してきました。 これらのセンサーは、カテコールとそのアミノ誘導体(ドーパミンなど)を高感度で検出できます .
C–C結合とC–ヘテロ原子結合の形成
ボロン酸は、有機合成において汎用性の高いビルディングブロックとしての役割を果たします。その可逆的な配位特性により、分子構造を精密に制御することができます。主な用途には、以下のようなものがあります。
ボリン酸誘導体
(4'-ペンチル-[1,1'-ビフェニル]-4-イル)ボロン酸とは直接関係ありませんが、ボリン酸誘導体も注目を集めています。これらの化合物は、独自の反応性を示し、合成化学において有用な可能性があります。例えば、
材料科学
ボロン酸は、機能性材料の開発に貢献しています。
要約すると、(4'-ペンチル-[1,1'-ビフェニル]-4-イル)ボロン酸は、ダイナミッククリックケミストリー、センシング、合成手法において重要な役割を果たしています。その汎用性は、さまざまな科学分野において革新的な研究を刺激し続けています。 🌟
作用機序
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids . They can interact with various biological targets, particularly proteins with Lewis base side chains.
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other biological molecules . This interaction can alter the function of the target molecule, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is used to create carbon-carbon bonds, producing conjugated systems of alkenes, styrenes, or biaryl compounds .
Result of Action
The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and biochemical pathways involved .
Action Environment
The action, efficacy, and stability of (4’-Pentyl-[1,1’-biphenyl]-4-yl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the boronic acid. For example, the reactivity of boronic acids can be influenced by the pH of the environment, as they can form boronate esters under alkaline conditions .
Safety and Hazards
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
将来の方向性
As a key reagent in the Suzuki-Miyaura coupling, “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” has significant potential for future research and applications in the field of organic synthesis. Its use in the formation of carbon-carbon bonds makes it a valuable tool in the creation of complex organic compounds .
特性
IUPAC Name |
[4-(4-pentylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCEXCQSFQDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572952 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-18-5 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)

